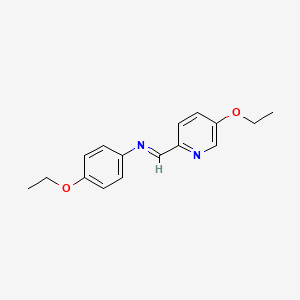![molecular formula C7H10S B14311846 3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene CAS No. 116233-88-6](/img/structure/B14311846.png)
3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-thiabicyclo[221]hept-5-ene is a sulfur-containing bicyclic compound It is characterized by its unique structure, which includes a sulfur atom integrated into a bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene typically involves a Diels-Alder reaction. One common method involves the reaction of cyclopentadiene with a sulfur-containing dienophile. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. The scalability of the Diels-Alder reaction makes it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: Various substituents can be introduced at different positions on the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to introduce new substituents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The unique structure of the compound makes it useful in the development of new materials with specific properties.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene involves its interaction with various molecular targets. The sulfur atom in the bicyclic framework can participate in redox reactions, influencing the compound’s reactivity. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Thiabicyclo[2.2.1]hept-5-ene: A similar compound with a sulfur atom in the bicyclic framework but without the methyl group.
7-Thiabicyclo[2.2.1]hept-2-ene-7-oxide: Another sulfur-containing bicyclic compound with an oxygen atom in the structure.
Uniqueness
3-Methyl-2-thiabicyclo[2.2.1]hept-5-ene is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to different applications and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
116233-88-6 |
|---|---|
Molekularformel |
C7H10S |
Molekulargewicht |
126.22 g/mol |
IUPAC-Name |
3-methyl-2-thiabicyclo[2.2.1]hept-5-ene |
InChI |
InChI=1S/C7H10S/c1-5-6-2-3-7(4-6)8-5/h2-3,5-7H,4H2,1H3 |
InChI-Schlüssel |
GRYHJNNNNMTGKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CC(S1)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Tetradecyloxy)phenyl]morpholine](/img/structure/B14311765.png)
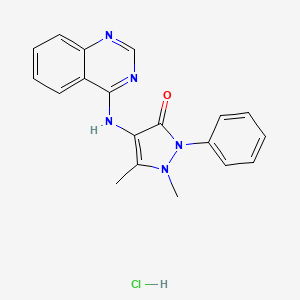

![Trimethyl[(1,1,1-trichloro-4,4-diethoxybut-3-en-2-yl)oxy]silane](/img/structure/B14311777.png)
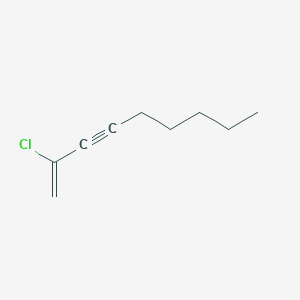
![3-[(6-Chloropyridin-2-yl)oxy]aniline](/img/structure/B14311790.png)
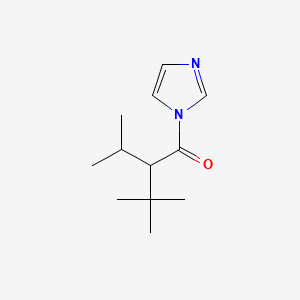
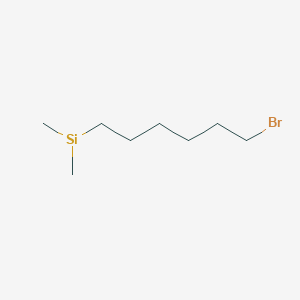

![[2-(Octadec-9-en-1-yl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol](/img/structure/B14311833.png)

![1-{[2,2-Dichloro-3-methyl-3-(4-methylpentyl)cyclopropyl]methyl}-4-methylbenzene](/img/structure/B14311847.png)

